molecular formula C23H20N2O2S2 B11188348 (1Z)-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11188348
M. Wt: 420.6 g/mol
InChI Key: GGUKORRAAAWTGU-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1Z)-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with a unique structure that includes multiple functional groups such as thiazolidinone, pyrroloquinoline, and phenyl groups

Properties

Molecular Formula

C23H20N2O2S2

Molecular Weight

420.6 g/mol

IUPAC Name

(5Z)-2-sulfanylidene-5-(9,11,11-trimethyl-2-oxo-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H20N2O2S2/c1-22(2)12-23(3,13-8-5-4-6-9-13)15-11-7-10-14-16(20(27)25(22)17(14)15)18-19(26)24-21(28)29-18/h4-11H,12H2,1-3H3,(H,24,26,28)/b18-16-

InChI Key

GGUKORRAAAWTGU-VLGSPTGOSA-N

Isomeric SMILES

CC1(CC(C2=CC=CC\3=C2N1C(=O)/C3=C\4/C(=O)NC(=S)S4)(C)C5=CC=CC=C5)C

Canonical SMILES

CC1(CC(C2=CC=CC3=C2N1C(=O)C3=C4C(=O)NC(=S)S4)(C)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidinone ring, followed by the construction of the pyrroloquinoline core. Key steps include cyclization reactions, condensation reactions, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1Z)-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents into the molecule.

Scientific Research Applications

Overview

The compound (1Z)-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with significant potential in various scientific fields. Its unique structure incorporates multiple functional groups that make it a candidate for diverse applications in chemistry, biology, and medicine.

Chemistry

The compound serves as a valuable building block for synthesizing more complex molecules. Its structural features allow chemists to explore new synthetic pathways and develop derivatives that may exhibit enhanced properties or functionalities.

Biology

Research indicates that this compound may possess biological activities such as:

  • Antimicrobial Properties : Studies have suggested potential efficacy against various bacterial strains.
  • Anticancer Activity : Preliminary evaluations have indicated that derivatives of this compound may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

The therapeutic potential of this compound is under investigation for its ability to modulate biological pathways relevant to disease treatment. Specific areas of focus include:

  • Anticoagulant Properties : Recent studies have tested derivatives of the compound as dual inhibitors of blood coagulation factors Xa and XIa, suggesting a role in managing thrombotic conditions .

Industry

In industrial applications, the compound could be utilized in developing new materials with unique properties due to its complex structure. Its potential use in pharmaceuticals highlights its importance in drug development processes.

Case Studies and Research Findings

Recent research has focused on synthesizing hybrid derivatives of the compound to evaluate their effectiveness as anticoagulants. For example:

  • A study published in Molecules explored new hybrid derivatives derived from the core structure of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one and assessed their ability to inhibit thrombin alongside factors Xa and XIa .

Mechanism of Action

The mechanism of action of (1Z)-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.

Biological Activity

The compound (1Z)-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex heterocyclic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and antiviral activities.

Chemical Structure

The compound belongs to a class of pyrroloquinoline derivatives characterized by their diverse biological activities. The structural components include:

  • A pyrroloquinoline backbone
  • A thiazolidinone moiety
  • Multiple methyl and phenyl substitutions

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a wide range of biological activities. Here we summarize key findings related to the biological activity of the target compound.

Antimicrobial Activity

Studies have shown that derivatives of pyrroloquinoline and thiazolidinone structures possess significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to the target structure have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) suggesting strong antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of pyrroloquinoline derivatives has been well-documented:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways including the inhibition of cell cycle progression and modulation of apoptotic signals .
  • Case Studies : A study evaluating similar thiazolidinone derivatives reported significant cytotoxicity against leukemia cell lines with GI50 values ranging from 2.12 to 4.58 μM .

Antiviral Activity

Preliminary data suggest that the compound may also exhibit antiviral properties:

  • Inhibition Studies : Compounds with related structures have shown inhibitory effects against viral proteases and other targets involved in viral replication .

Data Tables

Biological ActivityTest Organisms/Cell LinesIC50/MIC ValuesReferences
AntibacterialStaphylococcus aureusMIC = 16–32 mg/ml
Escherichia coliMIC = 32 mg/ml
AnticancerLeukemia cell linesGI50 = 2.12–4.58 μM
AntiviralDengue virus proteaseIC50 = 35 µM

Case Studies

  • Antimicrobial Effects : A comprehensive study on pyrroloquinoline quinone (PQQ) revealed its broad-spectrum antimicrobial activity against various pathogens and its ability to inhibit biofilm formation . This suggests that similar compounds could be effective in clinical settings.
  • Cytotoxicity in Cancer Research : In vitro evaluations of thiazolidinone derivatives indicated promising results in inhibiting cancer cell proliferation, highlighting the need for further exploration into their mechanisms of action and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (1Z)-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one?

  • Methodology : The compound is synthesized via condensation reactions between hydrazinocarbothioamides and α-halocarbonyl compounds (e.g., ethyl bromoacetate or bromoacetophenone derivatives). Key steps include regioselective cyclization and isolation of the Z-isomer, confirmed by NMR and X-ray crystallography .
  • Critical Parameters : Solvent choice (e.g., ethanol or DMF), temperature control (60–80°C), and reaction time (6–12 hours) influence yield and purity. Purification via column chromatography with ethyl acetate/hexane gradients is recommended .

Q. How can the Z-isomer configuration of this compound be experimentally confirmed?

  • Techniques :

  • X-ray crystallography : Resolves the spatial arrangement of the thiazolidinone and pyrroloquinolinone moieties, confirming the Z-configuration via bond angle and torsion angle analysis .
  • NMR spectroscopy : Distinct chemical shifts for the imine proton (δ 8.2–8.5 ppm) and NOE correlations between the thioxo group and adjacent methyl substituents provide indirect evidence .

Q. What preliminary biological screening methods are suitable for assessing its anticoagulant potential?

  • Assay Design : In vitro inhibition assays for clotting factors Xa and XIa using chromogenic substrates (e.g., S-2222 for Xa). IC₅₀ values are calculated from dose-response curves (0.1–100 µM range) .
  • Controls : Include rivaroxaban (Factor Xa inhibitor) and heparin (broad-spectrum anticoagulant) as positive controls. Plasma clotting time (APTT/PT) assays validate functional activity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored to enhance anticoagulant efficacy?

  • Approach :

Substituent Variation : Modify the thiazole moiety (e.g., introducing electron-withdrawing groups like 4-chlorophenyl, which showed IC₅₀ = 1.2 µM for Factor Xa ).

Scaffold Hybridization : Fuse with pyrimidine or triazole rings to improve binding to serine protease active sites.

Computational Docking : Use AutoDock Vina to predict interactions with Factor Xa's S1/S4 pockets, focusing on hydrogen bonds with Gly219 and hydrophobic contacts with Tyr99 .

Q. What experimental design principles apply to optimizing reaction yields for large-scale synthesis?

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables:

  • Factors : Molar ratio (1:1.2–1.5), temperature (50–90°C), catalyst (e.g., piperidine, 0.5–2 mol%).
  • Response : Yield (%) and purity (HPLC). Central composite designs reduce experimental runs while identifying synergistic effects .
    • Flow Chemistry : Continuous-flow reactors improve mixing and heat transfer, reducing side products (e.g., E-isomer formation) .

Q. How should contradictory data between computational predictions and experimental bioactivity be resolved?

  • Case Example : If docking predicts high affinity for Factor XIa but in vitro assays show weak inhibition:

Re-evaluate Binding Modes : Perform molecular dynamics simulations (50 ns) to assess stability of predicted poses.

Solubility/Permeability Testing : Use PAMPA assays to rule out false negatives due to poor membrane permeability .

Crystallographic Validation : Co-crystallize the compound with Factor XIa to resolve binding ambiguities .

Methodological Notes

  • Spectral Data Interpretation : Assign IR peaks for thioxo (C=S, 1180–1220 cm⁻¹) and carbonyl (C=O, 1680–1720 cm⁻¹) groups to confirm functional group integrity .
  • Crystallography Protocols : For X-ray studies, collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Refinement with SHELXL yields R-factors < 0.05 .
  • Statistical Analysis : Use one-way ANOVA (p < 0.05) to compare biological replicates, with Tukey’s post-hoc test for multi-group comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.